molecular formula C16H18FNO3 B7124020 2-(3-Cyclopentyl-2-hydroxypropyl)-5-fluoroisoindole-1,3-dione

2-(3-Cyclopentyl-2-hydroxypropyl)-5-fluoroisoindole-1,3-dione

Cat. No.: B7124020
M. Wt: 291.32 g/mol
InChI Key: FPVOSJKUVOSHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopentyl-2-hydroxypropyl)-5-fluoroisoindole-1,3-dione: is a synthetic organic compound characterized by its unique structural features, including a cyclopentyl group, a hydroxypropyl chain, and a fluoro-substituted isoindole-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopentyl-2-hydroxypropyl)-5-fluoroisoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindole Core: The initial step involves the synthesis of the isoindole-1,3-dione core. This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Cyclopentyl-Hydroxypropyl Chain: The final step involves the nucleophilic addition of a cyclopentyl-substituted hydroxypropyl group to the isoindole core. This can be achieved through a Grignard reaction or a similar organometallic coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentyl-2-hydroxypropyl)-5-fluoroisoindole-1,3-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The isoindole-dione core can be reduced to the corresponding isoindoline using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of isoindoline derivatives.

    Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Cyclopentyl-2-hydroxypropyl)-5-fluoroisoindole-1,3-dione: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-(3-Cyclopentyl-2-hydroxypropyl)-5-fluoroisoindole-1,3-dione exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The fluoro group enhances binding affinity through hydrogen bonding and van der Waals interactions, while the hydroxypropyl chain increases solubility and bioavailability. The cyclopentyl group provides steric bulk, influencing the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

2-(3-Cyclopentyl-2-hydroxypropyl)-5-fluoroisoindole-1,3-dione: can be compared with other similar compounds such as:

    2-(3-Cyclopentyl-2-hydroxypropyl)-isoindole-1,3-dione: Lacks the fluoro group, resulting in different binding properties and biological activities.

    5-Fluoroisoindole-1,3-dione: Lacks the cyclopentyl-hydroxypropyl chain, affecting solubility and bioavailability.

    2-(3-Cyclopentyl-2-hydroxypropyl)-5-chloroisoindole-1,3-dione: Substitution of the fluoro group with a chloro group alters the compound’s reactivity and interaction with biological targets.

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its analogs.

Properties

IUPAC Name

2-(3-cyclopentyl-2-hydroxypropyl)-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c17-11-5-6-13-14(8-11)16(21)18(15(13)20)9-12(19)7-10-3-1-2-4-10/h5-6,8,10,12,19H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVOSJKUVOSHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(CN2C(=O)C3=C(C2=O)C=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.